(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
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Overview
Description
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is a heterocyclic compound that features a dibenzoazepine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with a suitable reagent to form the dibenzoazepine ring system. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted dibenzoazepine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules. Research has shown that it can modulate the activity of certain enzymes, making it a valuable tool in biochemical studies.
Medicine
In medicine, this compound and its derivatives have been investigated for their potential therapeutic effects. They have shown promise in the treatment of neurological disorders, cancer, and infectious diseases due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]azepine: A structurally related compound with similar chemical properties.
7-Amino-5H-dibenzo[b,d]azepin-6-one: A closely related compound with slight structural differences.
5H-Dibenzo[b,d]azepin-6-one: Another related compound with a different substitution pattern.
Uniqueness
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it offers opportunities for the development of new and innovative products.
Properties
Molecular Formula |
C14H12N2O |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one |
InChI |
InChI=1S/C14H12N2O/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)16-14(13)17/h1-8,13H,15H2,(H,16,17) |
InChI Key |
NIDGAHURPWFSKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)NC3=CC=CC=C23)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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